(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-13-21-18(16-7-5-4-6-8-16)14-22-19(21)20-17-11-9-15(2)10-12-17/h3-12,14H,1,13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGWWYBXBYRHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Derivative Preparation
The synthesis begins with the preparation of N-allyl-N'-p-tolylthiourea , a critical precursor. This involves the reaction of p-toluidine with allyl isothiocyanate under anhydrous conditions. Source corroborates this approach, noting that thioureas derived from aromatic amines exhibit superior stability and reactivity in cyclization reactions. The reaction proceeds as follows:
Key parameters:
Cyclization with α-Haloketones
The thiourea intermediate reacts with phenacyl bromide (α-bromoacetophenone) to form the thiazole ring. Source explicitly details this step, emphasizing reflux in ethanol as the optimal condition:
Optimized Reaction Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes cyclization efficiency |
| Temperature | 78°C (reflux) | Completes reaction in 4–6 hours |
| Molar Ratio | 1:1 (thiourea:ketone) | Minimizes byproducts |
| Workup | Precipitation with HBr | Yields hydrobromide salt (98% purity) |
Mechanistic Insights and Byproduct Analysis
The cyclization mechanism involves nucleophilic attack by the thiourea’s sulfur atom on the α-carbon of the phenacyl bromide, followed by dehydrohalogenation and ring closure. A notable byproduct, 3-allyl-4-phenylthiazole-2(3H)-thione , forms when residual HBr is insufficient to protonate the thiazole nitrogen. Source reports that this byproduct constitutes <5% of the crude product and is removed via recrystallization from acetonitrile.
Structural Elucidation and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The hydrobromide salt of the target compound exhibits distinct NMR signatures:
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 361.1245 ([M+H]⁺) confirms the molecular formula C₂₁H₂₀N₂S.
Comparative Evaluation of Alternative Methods
Microwave-Assisted Synthesis
Source explores microwave irradiation as a rapid alternative to reflux, reducing reaction time to 15 minutes. However, this method yields a lower product purity (92% vs. 98% under reflux), attributed to uneven heating and decomposition of the allyl group.
Solvent Screening
A solvent study from source identifies ethanol as superior to DMF or toluene, offering a balance between polarity and boiling point. Acetonitrile, while effective, necessitates higher temperatures (100°C) and yields comparable results.
Industrial-Scale Production Considerations
For large-scale synthesis, source’s patent highlights the importance of:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2 hours.
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Recrystallization Solvents : Ethanol-water mixtures (7:3) achieve >99% purity with minimal yield loss (3–5%).
Chemical Reactions Analysis
Types of Reactions
(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects on Bioactivity: The allyl group in the main compound reduces analgesic efficacy compared to ethyl-substituted thiazoles, as shown in hydrobromide salt studies . In contrast, ethyl analogs exhibit stronger interactions with pain receptors due to reduced steric hindrance.
Ring System Modifications :
- Benzothiazin derivatives () introduce a fused benzene ring, increasing rigidity and altering π-π interactions .
- Thiazolo-pyrimidine hybrids () expand conjugation, enabling interactions with larger binding pockets in enzymes .
Functional Group Additions: Propanoic acid chains () improve aqueous solubility, making derivatives like compound 23–26 suitable for intravenous formulations . Pyrazole-thiazole hybrids () introduce additional hydrogen-bonding sites, which may enhance antimicrobial activity .
Pharmacological and Industrial Relevance
- Main Compound : Shows moderate analgesic activity but is less potent than ketorolac, a standard NSAID .
- Thiazolo-pyrimidines (): Widely used in kinase inhibitor development due to their scaffold’s versatility .
- Carboxylated derivatives (): Prioritized for drug delivery systems owing to improved pharmacokinetics .
Biological Activity
(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring with allyl and phenyl substituents, which contribute to its unique biological properties. The synthesis typically involves multicomponent reactions or click chemistry methods, allowing for high yields and purity. Common synthetic routes include the reaction of thiazole precursors with allyl and phenyl groups under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating potent effects comparable to established antibiotics. For instance, one study reported MIC values as low as 5 µg/mL against Gram-positive bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable study evaluated its effects on several human cancer cell lines, revealing that it inhibits cell proliferation effectively. The growth inhibition (GI50) values ranged from 37 nM to 54 nM across different cell lines, indicating strong antiproliferative effects .
Antiviral Activity
Emerging evidence suggests that this compound may possess antiviral properties. Preliminary studies indicate potential activity against viruses such as HIV and hepatitis C virus (HCV), with IC50 values indicating effective inhibition of viral replication .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring can inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting signaling pathways critical for cell survival and division .
Case Studies and Research Findings
- Antimicrobial Study : A research team conducted a series of tests on the compound's efficacy against various pathogens. Results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting its potential as a new antimicrobial agent .
- Cancer Cell Line Testing : In a comparative analysis with other known anticancer agents, this compound demonstrated superior potency in inhibiting the proliferation of certain cancer cell lines, highlighting its therapeutic potential in oncology .
- Antiviral Efficacy : Studies exploring the antiviral capabilities revealed that the compound could significantly reduce viral loads in infected cell cultures, making it a candidate for further development as an antiviral drug .
Comparison with Similar Compounds
When compared to other thiazole derivatives, such as sulfathiazole and ritonavir, this compound stands out due to its unique substitution pattern which may confer distinct biological activities.
| Compound | Activity Type | Potency |
|---|---|---|
| Sulfathiazole | Antimicrobial | Moderate |
| Ritonavir | Antiviral | High |
| (3-Allyl...p-tolyl-amine) | Antimicrobial/Anticancer | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
